4-Methylphenylzinc iodide
Overview
Description
4-Methylphenylzinc iodide is an organozinc compound with the molecular formula CH₃C₆H₄ZnI. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .
Preparation Methods
4-Methylphenylzinc iodide can be synthesized through various methods. One common synthetic route involves the reaction of 4-methylphenyl iodide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:
4-Methylphenyl iodide+Zinc→4-Methylphenylzinc iodide
Industrial production methods often involve the use of specialized equipment to handle the reactive nature of the compound and to ensure high purity and yield .
Chemical Reactions Analysis
4-Methylphenylzinc iodide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: It can participate in reduction reactions, often reducing other compounds in the process.
Substitution: It is commonly used in substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Common reagents used in these reactions include palladium catalysts, bases, and other organometallic reagents. Major products formed from these reactions include biaryl compounds, which are valuable in pharmaceuticals and materials science .
Scientific Research Applications
4-Methylphenylzinc iodide has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for forming carbon-carbon bonds, particularly in the synthesis of complex molecules.
Biology: It is used in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of intermediates for active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 4-Methylphenylzinc iodide involves its ability to act as a nucleophile in various reactions. It can donate electrons to electrophilic centers, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .
Comparison with Similar Compounds
4-Methylphenylzinc iodide can be compared with other organozinc compounds such as phenylzinc iodide, 3-chloro-4-methylphenylzinc iodide, and 2-methoxyphenylzinc iodide. These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and the types of products formed. The unique methyl group in this compound provides distinct steric and electronic properties, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
iodozinc(1+);methylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.HI.Zn/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAJMZHMDYRVRB-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[C-]C=C1.[Zn+]I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.